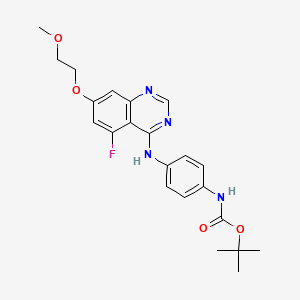![molecular formula C11H28N2O2Si B3117578 N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine CAS No. 224638-27-1](/img/structure/B3117578.png)
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine
概要
説明
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine (MDMS-PD) is a silylated diamine compound that has been used in a variety of scientific research applications. This molecule has been found to be a powerful tool in the field of biochemistry, due to its ability to interact with and modify biological molecules, such as proteins and nucleic acids. MDMS-PD has been used to study the structure and function of proteins, as well as to investigate the effects of drugs and other compounds on biological systems. In addition, MDMS-PD has been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
科学的研究の応用
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs and other compounds on biological systems. In addition, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
作用機序
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been found to interact with biological molecules, such as proteins and nucleic acids, through a process known as silylation. This process involves the formation of a covalent bond between the silylated compound and the biological molecule, resulting in a modified molecule with altered properties. The silylation process has been found to be reversible, allowing for the modification of a molecule to be reversed if desired.
生化学的および生理学的効果
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been found to have a variety of biochemical and physiological effects on biological systems. For example, it has been found to alter the structure and function of proteins, as well as to affect the expression of genes. In addition, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been shown to affect the activity of enzymes and other proteins, as well as to modulate the activity of signaling pathways in cells.
実験室実験の利点と制限
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and does not have a strong odor. However, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has a number of limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to remove from solution after it has been used. In addition, it can be difficult to control the amount of N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine that is added to a solution, as it is not very soluble in water.
将来の方向性
There are a number of potential future directions for the use of N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine. One potential direction is the use of N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine as a tool to study the structure and function of proteins and nucleic acids. In addition, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine could be used to investigate the effects of drugs and other compounds on biological systems, as well as to study the biochemical and physiological effects of various compounds in laboratory experiments. Finally, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine could be used to modify proteins and other biological molecules, in order to alter their properties and functions.
特性
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O2Si/c1-13(2)10-6-8-12-9-7-11-16(5,14-3)15-4/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFTMZUDLGKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC[Si](C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



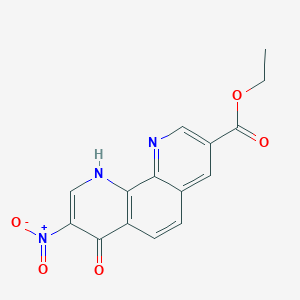
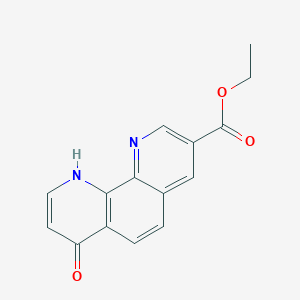
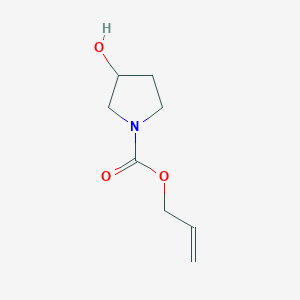
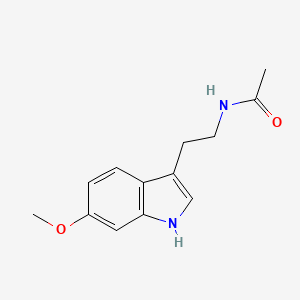
![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)
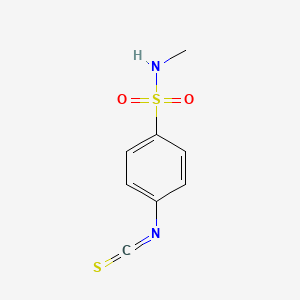
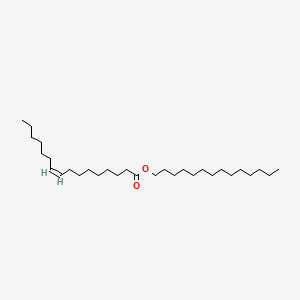
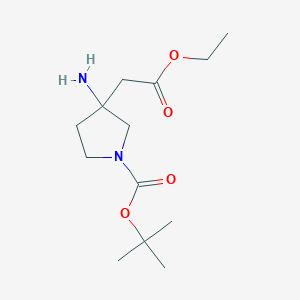
![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)
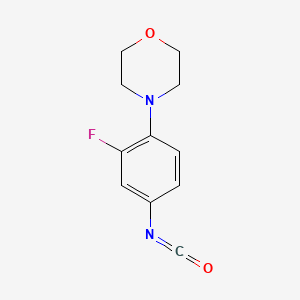
![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)
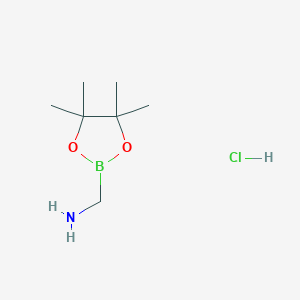
![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
